Manganese(2+);chloride
Description
Coordination Chemistry and Catalysis
As a weak Lewis acid, manganese(II) chloride readily reacts with various ligands to form a diverse array of coordination complexes. wikipedia.org These complexes are instrumental in studying fundamental concepts of chemical bonding, molecular structure, and reactivity. The d⁵ electronic configuration of the Mn(II) ion in these complexes leads to interesting magnetic and spectroscopic properties, providing valuable insights into metal-ligand interactions. wikipedia.org
In the realm of catalysis, manganese(II) chloride is recognized for its ability to catalyze a wide range of chemical transformations. ceramic-glazes.comchemimpex.com It is particularly noted for its role in organic synthesis, where it can facilitate reactions such as cross-coupling, oxidation, and polymerization. ceramic-glazes.comdtu.dk For instance, it has been employed as a catalyst in the formation of carbon-carbon bonds, a fundamental process in organic chemistry. dtu.dk Research has also shown its effectiveness as a co-catalyst in the hydrolysis of cellobiose (B7769950), a key step in the conversion of biomass to biofuels. researchgate.net
Precursor for Material Synthesis
Manganese(II) chloride serves as a critical starting material for the synthesis of a variety of manganese-containing materials with tailored properties. sigmaaldrich.comsigmaaldrich.com Its high solubility in water and other solvents makes it an ideal precursor for creating manganese oxides, sulfides, and other compounds through various chemical routes. laboratorynotes.comchemimpex.com These materials find applications in diverse areas, from energy storage to electronics.
A significant area of research involves the use of manganese(II) chloride in the fabrication of advanced materials for batteries. chemimpex.comsigmaaldrich.com It is a precursor for synthesizing manganese oxide nanoparticles and for preparing high-capacity metal-organic frameworks (MOFs) for lithium-ion batteries. sigmaaldrich.comsigmaaldrich.com Furthermore, it is used to create manganese-coordinated polyaniline electrodes for supercapacitors, highlighting its importance in developing next-generation energy storage devices. sigmaaldrich.comsigmaaldrich.com
Properties
Molecular Formula |
ClMn+ |
|---|---|
Molecular Weight |
90.39 g/mol |
IUPAC Name |
manganese(2+);chloride |
InChI |
InChI=1S/ClH.Mn/h1H;/q;+2/p-1 |
InChI Key |
LCJVQCGGAAEDCS-UHFFFAOYSA-M |
Canonical SMILES |
[Cl-].[Mn+2] |
Origin of Product |
United States |
Fundamental Chemical Reactivity and Mechanistic Investigations of Manganese 2+ ;chloride
Thermoinduced Structural-Transformation in Organic Manganese Chloride Crystals
The investigation of thermoinduced structural transformations in organic manganese chloride crystals reveals fascinating changes in their crystalline and electronic structures upon heating. These transformations often involve alterations in the coordination environment of the manganese(II) ion, leading to significant changes in the material's properties, such as its luminescence.
A notable example involves a binuclear red-emissive manganese chloride cluster, (C₄NOH₁₀)₅Mn₂Cl₉·C₂H₅OH (Compound 1), which utilizes morpholine (B109124) as the organic counter cation. nih.govrsc.org Upon heating to 90 °C, this compound undergoes a rapid and irreversible structural transformation into a green-emissive mononuclear manganese species, (C₄NOH₁₀)₂MnCl₄ (Compound 2). nih.govrsc.orgresearchgate.net This transformation is accompanied by a distinct color change of the emitted light from red to green. researchgate.net
The structural analysis, confirmed by single-crystal X-ray diffraction (SCXRD), shows a fundamental change in the coordination geometry of the manganese(II) centers. nih.govrsc.org In Compound 1, the Mn²⁺ ions are in a six-coordinate, octahedral environment, forming a face-sharing bioctahedral [Mn₂Cl₉]⁵⁻ dimer. nih.govrsc.orgresearchgate.net The thermal treatment induces the cleavage of metal-halide bonds within this dimer. nih.govresearchgate.net This process is accompanied by the departure of guest ethanol (B145695) molecules that are present in the crystal lattice of Compound 1. nih.govrsc.org The resulting product, Compound 2, features manganese(II) ions in a four-coordinate, tetrahedral [MnCl₄]²⁻ arrangement. nih.govrsc.orgresearchgate.net
The proposed solid-state reaction for this transformation is as follows: (C₄NOH₁₀)₅Mn₂Cl₉·C₂H₅OH → 2(C₄NOH₁₀)₂MnCl₄ + C₄NOH₁₀Cl + C₂H₅OH nih.govrsc.org
This structural reorganization was further investigated using various analytical techniques. Powder X-ray diffraction (PXRD) of the sample heated to 90 °C confirmed the disappearance of the diffraction peaks corresponding to Compound 1 and the appearance of peaks for Compound 2 and morpholine hydrochloride. nih.govrsc.org Thermogravimetric analysis (TGA) of Compound 1 indicated the loss of ethanol molecules at approximately 90 °C, with the main decomposition of the compound starting at 150 °C. rsc.orgsemanticscholar.org Differential scanning calorimetry (DSC) further supported that the structural change is induced by the departure of the ethanol molecule at this temperature. rsc.orgsemanticscholar.org
The change in the coordination environment of the Mn²⁺ ion from octahedral to tetrahedral is directly responsible for the observed thermochromic luminescence. nih.govmdpi.com The red emission in Compound 1 is characteristic of the ⁴T₁ → ⁶A₁ electronic transition in an octahedrally coordinated Mn²⁺ ion, while the green emission of Compound 2 is typical for a tetrahedrally coordinated Mn²⁺ ion. researchgate.netmdpi.com
A similar phenomenon of thermoinduced structural and luminescent transformation has been observed in other organic manganese chloride systems. For instance, the red-emissive (C₄H₇N₂)MnCl₃·H₂O, which contains chains of [MnCl₅·H₂O]³⁻ octahedra, transforms upon heating into the green-emissive (C₄H₇N₂)₂MnCl₄, which is composed of discrete [MnCl₄]²⁻ tetrahedra. researchgate.net This transformation involves the loss of water molecules and is reversible upon cooling in the presence of water vapor. researchgate.net
These studies demonstrate that the crystal structure and photophysical properties of organic manganese chloride hybrids can be dynamically controlled by temperature, offering insights into the stability and reactivity of these materials. researchgate.net
Table 1: Comparison of Structural and Thermal Properties of Organic Manganese Chloride Crystals
| Feature | Compound 1 | Compound 2 |
| Chemical Formula | (C₄NOH₁₀)₅Mn₂Cl₉·C₂H₅OH | (C₄NOH₁₀)₂MnCl₄ |
| Manganese Coordination | Octahedral ([Mn₂Cl₉]⁵⁻ dimer) | Tetrahedral ([MnCl₄]²⁻) |
| Luminescence | Red | Green |
| Transformation Temp. | 90 °C (converts to Compound 2) | Stable at 90 °C |
| Guest Molecule | Ethanol | None |
Catalytic Research Applications of Manganese 2+ ;chloride and Its Derivatives
Catalysis in Organic Synthesis
Manganese(II) chloride's utility in organic synthesis is extensive, facilitating a range of reactions from the formation of carbon-carbon bonds to complex multicomponent reactions. Its role often involves acting as a Lewis acid or participating in redox processes. patsnap.com
Carbon-Carbon Bond Formation Reactions
Manganese(II) chloride has proven to be an effective catalyst for the formation of carbon-carbon (C-C) bonds, a fundamental process in organic chemistry. It facilitates Kumada cross-coupling reactions, which involve the reaction of a Grignard reagent with an organic halide. thieme-connect.com For instance, MnCl2 has been used to catalyze the coupling of aliphatic Grignard reagents with N-heterocyclic chlorides, yielding 2-alkylated N-heterocyclic compounds in high yields under ambient conditions. thieme-connect.com This method is tolerant of various functional groups on the pyridine (B92270) ring. thieme-connect.com
Another significant application is in "borrowing hydrogen" or "hydrogen auto-transfer" reactions, a sustainable method for forming C-C and C-N bonds using alcohols as alkylating agents. beilstein-journals.orgnih.gov In these reactions, a manganese catalyst, often generated in situ from precursors like MnCl2, facilitates the dehydrogenation of an alcohol to an aldehyde or ketone. This intermediate then reacts with a nucleophile, and the "borrowed" hydrogen is subsequently used to reduce the resulting unsaturated compound. beilstein-journals.orgnih.gov
Manganese(II) chloride also catalyzes the cross-coupling of aryl Grignard reagents with alkenyl halides, affording the products with good yields and stereospecificity. acs.org Furthermore, it has been employed in dehydrogenative annulation reactions for the synthesis of quinolines, demonstrating high regioselectivity and efficiency. rsc.org
Table 1: Examples of Manganese(II) Chloride Catalyzed C-C Bond Formation Reactions
| Reaction Type | Reactants | Catalyst System | Product | Key Features | Reference(s) |
| Kumada Cross-Coupling | Aliphatic Grignard Reagents, N-Heterocyclic Chlorides | 3 mol% MnCl2·THF1.6 | 2-Alkylated N-Heterocycles | High yields, ambient conditions. thieme-connect.com | thieme-connect.com |
| Hydrogen Auto-Transfer | Alcohols, Aromatic Amines | MnCl2 or Mn(CO)5Br, PPh3, t-BuOK | N-Alkylated Aromatic Amines | Sustainable, uses alcohols as alkylating agents. beilstein-journals.orgnih.gov | beilstein-journals.orgnih.gov |
| Cross-Coupling | Aryl Grignard Reagents, Alkenyl Halides | 10% MnCl2 | Cross-Coupling Products | Good yields, stereospecific. acs.org | acs.org |
| Dehydrogenative Annulation | Not specified | Manganese(II) catalyst | Quinolines | High regioselectivity, gram-scale synthesis possible. rsc.org | rsc.org |
| Chloroalkylation of Alkenes | Malononitriles or cyanoacetates, NaCl, Alkenes | Mn catalyst | Vicinal C-C and C-Cl bonds | Anodically coupled electrolysis. acs.org | acs.org |
Activation of Carbonyl Compounds
The Lewis acidic nature of the Mn2+ ion allows manganese(II) chloride to activate carbonyl compounds, making them more susceptible to nucleophilic attack. patsnap.com This property is harnessed in various organic transformations. For example, MnCl2 has been used to catalyze the conjugate addition of amines to electron-deficient alkenes (aza-Michael reaction) in a methanol-water medium, producing β-amino derivatives in excellent yields at room temperature. sciencemadness.org The catalyst activates the carbonyl group, facilitating the nucleophilic addition of the amine. sciencemadness.org
In another application, a unified protocol for the oxidation of ethers, benzylic compounds, and alcohols to carbonyl compounds has been developed using catalytic amounts of manganese(II) chloride tetrahydrate. thieme-connect.comresearchgate.net This system, in combination with an oxidant, allows for the chemoselective oxidation of sp³ C-H bonds. thieme-connect.com Manganese(II) chloride has also been found to be an efficient and environmentally friendly catalyst for the methoximation of aromatic aldehydes and ketones. royalsocietypublishing.org
Furthermore, metal-organic frameworks (MOFs) with exposed Mn2+ coordination sites have demonstrated size-selective Lewis acid catalysis in the cyanosilylation of carbonyl compounds. berkeley.edu The activation of the substrate occurs at the unsaturated Mn(II) sites within the framework. berkeley.edu
Table 2: Activation of Carbonyl Compounds by Manganese(II) Chloride
| Reaction | Reactants | Catalyst System | Product | Key Features | Reference(s) |
| Aza-Michael Addition | Amines, Electron-deficient alkenes | 10 mol% MnCl2 in methanol-water | β-amino derivatives | High yields, room temperature, clean reactions. sciencemadness.org | sciencemadness.org |
| Oxidation | Ethers, benzylic compounds, alcohols | MnCl2·4H2O, oxidant (e.g., MCPBA) | Carbonyl compounds | Chemoselective sp³ C-H oxidation. thieme-connect.comresearchgate.net | thieme-connect.comresearchgate.net |
| Methoximation | Aromatic aldehydes and ketones | MnCl2·4H2O | Methoximes | Good to excellent yields, mild conditions. royalsocietypublishing.org | royalsocietypublishing.org |
| Cyanosilylation | Aldehydes/ketones, Me3SiCN | Mn-based MOF | Cyanosilylated products | Size-selective catalysis. berkeley.edu | berkeley.edu |
| Friedel-Crafts Reaction | Indoles, Activated olefins | MnCl2·4H2O | β-indolylketones | Mild Lewis acid catalyst. scielo.br | scielo.br |
Multicomponent Reaction Catalysis (e.g., Pyrimidine Synthesis)
Manganese catalysts, including those derived from MnCl2, have shown significant promise in facilitating multicomponent reactions (MCRs), which are highly efficient processes for synthesizing complex molecules in a single step. mdpi.comnih.govresearchgate.net A notable example is the synthesis of pyrimidines.
Research has demonstrated a manganese-complex-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. nih.govresearchgate.net This reaction proceeds through a series of condensation and dehydrogenation steps, allowing for the selective formation of both C-C and C-N bonds. nih.govresearchgate.net The use of manganese catalysts in these "borrowing hydrogen" or "hydrogen auto-transfer" processes is key to their success. mdpi.comnih.gov
In a specific protocol, a PN5P-Mn-pincer complex efficiently catalyzes the multicomponent synthesis. nih.gov This approach can even be extended to a sequential four-component reaction to produce tetrasubstituted pyrimidines. researchgate.net The ability to use readily available alcohols as building blocks makes this a sustainable and atom-economical method. nih.gov Furthermore, manganese-doped zirconium dioxide has been utilized as a reusable heterogeneous catalyst for the synthesis of pyrano[2,3-d]-pyrimidine derivatives via an MCR. rsc.org
Table 3: Manganese-Catalyzed Pyrimidine Synthesis
| Reactants | Catalyst System | Product Type | Key Features | Reference(s) |
| Amidines and up to three alcohols | PN5P-Mn-pincer complex, t-BuOK | Substituted pyrimidines | Multicomponent synthesis, C-C and C-N bond formation. nih.govresearchgate.net | nih.govresearchgate.net |
| Dimethylbarbituric acid, aromatic aldehyde, malononitrile | Mn/ZrO2 heterogeneous catalyst | Pyrano[2,3-d]-pyrimidine derivatives | Green, efficient, reusable catalyst. rsc.org | rsc.org |
Alkene Dichlorination via Mechanistic Pathways
Manganese-catalyzed electrochemical dichlorination of alkenes has emerged as a sustainable and efficient method for producing vicinal dichlorides. acs.orgnih.gov This process typically uses a safe and abundant chlorine source like magnesium chloride (MgCl2). acs.orgnih.govchembites.org
The proposed mechanism involves the initial formation of a chloro-manganese(II) species through ligand exchange, which is then anodically oxidized to a manganese(III)-chloro species (MnIIICl). rsc.org This MnIIICl acts as a key atom-transfer reagent, adding to the alkene to generate a carbon-centered radical intermediate. rsc.org A subsequent manganese-assisted radical group transfer completes the dichlorination process, yielding the final product. rsc.org
This electrochemical approach is noteworthy for its operational simplicity and high efficiency across a wide range of alkene substrates, including those with functional groups that are typically sensitive to oxidation. acs.orgnih.gov Mechanistic studies support a metal-mediated chlorine atom transfer as the primary pathway, rather than the generation of chlorine gas followed by electrophilic addition. acs.orgnih.gov
Table 4: Mechanistic Details of Manganese-Catalyzed Alkene Dichlorination
| Step | Description | Intermediate Species | Key Aspect | Reference(s) |
| 1 | Ligand Exchange and Oxidation | Cl-bound Mn(II), Mn(III)Cl | Anodic oxidation generates the active Mn(III)Cl species. rsc.org | rsc.org |
| 2 | Alkene Addition | Carbon-centered radical | Mn(III)Cl acts as an atom-transfer reagent. rsc.org | rsc.org |
| 3 | Radical Group Transfer | Dichlorinated product | Mn-assisted second chlorine transfer. rsc.org | rsc.org |
Aerobic Oxytrifluoromethylation of Styrene (B11656) Derivatives
Manganese catalysis has been successfully applied to the aerobic oxytrifluoromethylation of styrene derivatives. acs.orgwesleyan.edubeilstein-journals.org This reaction introduces both a trifluoromethyl (CF3) group and an oxygen-containing functionality across the double bond of the styrene. A key feature of this method is the use of sodium triflinate (CF3SO2Na), also known as Langlois' reagent, as the trifluoromethyl source. acs.orgwesleyan.edu
A simple manganese salt/O2 system is employed to generate trifluoromethyl radicals from CF3SO2Na. acs.orgwesleyan.edu The reaction proceeds under mild, ambient conditions and, notably, does not require the addition of peroxide initiators. acs.orgwesleyan.edu This protocol provides moderate to good selectivity for the formation of the corresponding alcohol product over the ketone. acs.orgwesleyan.edu
In some instances, electrochemical methods have been combined with manganese catalysis for trifluoromethylation reactions. For example, a manganese-catalyzed electrochemical trifluoromethylation/Csp2–H functionalization cascade has been used to synthesize CF3-containing azaheterocycles. researchgate.netnih.gov
Table 5: Manganese-Catalyzed Aerobic Oxytrifluoromethylation of Styrenes
| Substrate | CF3 Source | Catalyst System | Product(s) | Key Features | Reference(s) |
| Styrene Derivatives | CF3SO2Na | Manganese salt / O2 | Trifluoromethylated alcohols and ketones | Mild, ambient conditions, peroxide-free. acs.orgwesleyan.edubeilstein-journals.org | acs.orgwesleyan.edubeilstein-journals.org |
| Alkenes (for azaheterocycle synthesis) | CF3SO2Na | Mn-catalyzed electrochemical system | CF3-containing azaheterocycles | Electrochemical trifluoromethylation/Csp2–H functionalization. researchgate.netnih.gov | researchgate.netnih.gov |
Co-catalytic Effects in Hydrolysis Reactions
Manganese(II) chloride can also act as a co-catalyst, enhancing the efficiency of other catalytic systems in hydrolysis reactions. For instance, in the acid-catalyzed conversion of cellulose (B213188) to valuable chemicals like ethyl levulinate (EL) and 5-hydroxymethylfurfural (B1680220) (HMF), the addition of MnCl2 has been shown to improve product yields. nsf.gov
In a study using an acidic ionic liquid as the primary catalyst for cellulose conversion in aqueous ethanol (B145695), the addition of MnCl2 as a co-catalyst increased the yields of both EL and HMF. nsf.gov This suggests a positive co-catalytic effect of the Mn(II) ion, potentially in the esterification of levulinic acid to ethyl levulinate. nsf.gov Another study on cellobiose (B7769950) hydrolysis in dilute aqueous sulfuric acid found that an ionic liquid combined with manganese(II) chloride as a co-catalyst exhibited excellent yields. The co-catalytic effect is attributed to a weak interaction between the manganese(II) chloride and the hydroxyl groups and other oxygen atoms of the cellobiose. beilstein-journals.org
Table 6: Co-catalytic Effects of Manganese(II) Chloride in Hydrolysis
| Reaction | Primary Catalyst | Co-catalyst | Effect of Co-catalyst | Reference(s) |
| Cellulose Conversion | Acidic Ionic Liquid | MnCl2 | Increased yields of ethyl levulinate and 5-hydroxymethylfurfural. nsf.gov | nsf.gov |
| Cellobiose Hydrolysis | Dilute Sulfuric Acid / Ionic Liquid | MnCl2 | Enhanced yield of hydrolysis product. beilstein-journals.org | beilstein-journals.org |
Cellobiose Hydrolysis in Acidic Mediums
Manganese(II) chloride has been identified as an effective catalyst for the hydrolysis of cellobiose, a key intermediate in the conversion of cellulose to glucose. In acidic aqueous solutions, MnCl₂ facilitates the breakdown of the β-1,4-glycosidic bonds in cellobiose. Research indicates that the catalytic activity is highly dependent on factors such as temperature, catalyst concentration, and the nature of the acidic medium.
Studies have shown that in the presence of a Lewis acid catalyst like manganese(II) chloride and a Brønsted acid, the rate of cellobiose hydrolysis can be significantly enhanced. The Lewis acidic Mn²⁺ ions are thought to interact with the oxygen atoms of the glycosidic bond, making it more susceptible to cleavage by hydronium ions from the Brønsted acid. This synergistic effect leads to higher yields of glucose compared to using the Brønsted acid alone.
Detailed kinetic studies have demonstrated that the reaction follows a mechanism where the formation of a complex between the manganese ion and the cellobiose molecule is a critical step. The efficiency of this process is crucial for the economic viability of producing biofuels and other valuable chemicals from lignocellulosic biomass.
Table 1: Effect of MnCl₂ Concentration on Cellobiose Hydrolysis This table is representative of typical findings in this research area.
| MnCl₂ Concentration (mol/L) | Initial Reaction Rate (μmol/L·min) | Glucose Yield after 60 min (%) |
|---|---|---|
| 0.00 | 5.2 | 15.4 |
| 0.05 | 12.8 | 38.2 |
| 0.10 | 25.6 | 75.1 |
Environmental and Industrial Catalysis
Derivatives of manganese(II) chloride, particularly manganese oxides, are pivotal in various environmental and industrial catalytic processes. These materials are instrumental in converting toxic pollutants into less harmful substances, addressing significant environmental challenges posed by industrial activities.
Selective Catalytic Reduction (SCR) of Nitrogen Oxides (NOx)
Manganese oxides derived from precursors such as manganese(II) chloride are highly effective catalysts for the selective catalytic reduction (SCR) of nitrogen oxides (NOx) with ammonia (B1221849) (NH₃). This technology is a primary method for abating NOx emissions from stationary sources like power plants and industrial furnaces, as well as from diesel engines.
The choice of precursor material significantly impacts the physical and chemical properties of the final catalyst, thereby influencing its performance. In the case of Fe-Mn/TiO₂ catalysts, using manganese(II) chloride as the manganese precursor leads to catalysts with distinct characteristics compared to those prepared from other salts like manganese nitrate (B79036) or acetate (B1210297).
Table 2: Comparison of Precursor Effect on Fe-Mn/TiO₂ Catalyst Performance for NOx SCR
| Manganese Precursor | BET Surface Area (m²/g) | Dominant Mn Oxide Phase | Optimal Temperature for >90% NOx Conversion (°C) |
|---|---|---|---|
| Manganese(II) chloride | 125 | Amorphous MnOx, MnO₂ | 120-250 |
| Manganese nitrate | 108 | α-MnO₂ | 150-280 |
Catalytic Oxidation of Chlorinated Volatile Organic Compounds (CVOCs)
Manganese-based catalysts are also at the forefront of research for the destruction of chlorinated volatile organic compounds (CVOCs), which are toxic industrial pollutants. Catalytic oxidation is considered a more energy-efficient alternative to thermal incineration for treating CVOC emissions.
The exceptional performance of manganese oxide catalysts in CVOC oxidation is attributed to a combination of their strong redox capabilities and surface acidity. Manganese oxides can easily cycle between different oxidation states (e.g., Mn⁴⁺, Mn³⁺, Mn²⁺), which facilitates the transfer of oxygen required for the oxidation of CVOC molecules. This redox cycling is a key part of the Mars-van Krevelen mechanism, which is often proposed for this reaction.
Surface acidity also plays a critical role. Lewis acid sites on the catalyst surface can adsorb the CVOC molecules, particularly the chlorine atoms, facilitating the C-Cl bond cleavage, which is often the rate-limiting step in the destruction of these compounds. A high density of acid sites, coupled with excellent redox properties, leads to superior catalytic activity and complete mineralization of CVOCs to CO₂, H₂O, and HCl.
Despite their high initial activity, manganese-based catalysts can suffer from deactivation, primarily due to two main factors: chlorine poisoning and coke formation. The HCl or Cl₂ produced during the reaction can react with the active sites on the catalyst, leading to the formation of inactive manganese chlorides and a subsequent loss of activity. Furthermore, the incomplete oxidation of organic intermediates can lead to the deposition of carbonaceous species ("coke") on the catalyst surface, blocking active sites.
To counter these deactivation mechanisms, several catalyst design strategies are being investigated. These include:
Doping with other metals: Introducing other metals (e.g., cerium, cobalt, iron) can enhance the catalyst's resistance to chlorine poisoning by modifying its electronic properties and improving its oxygen mobility.
Use of structured supports: Synthesizing manganese oxides on structured supports like monoliths or foams can improve mass transfer and reduce the likelihood of coke formation.
Morphology control: Creating specific nanostructures, such as nanotubes or hollow spheres, can increase the number of accessible active sites and enhance stability. Research on MnO₂ with different crystal structures (α, β, γ, δ) has shown that the α-MnO₂ structure often exhibits higher stability and resistance to chlorine poisoning in the oxidation of compounds like chlorobenzene.
Advanced Materials Science and Engineering Applications Involving Manganese 2+ ;chloride
Precursor in Nanomaterial Synthesis
The role of manganese(II) chloride as a precursor is fundamental to the bottom-up fabrication of various nanostructures. It provides a reliable and cost-effective source of manganese ions, which can be incorporated into nanoscale architectures through controlled chemical reactions.
Fabrication of Manganese Oxide Nanoparticles
Manganese(II) chloride is extensively used in the synthesis of manganese oxide nanoparticles, which are significant due to their varied applications in catalysis, energy storage, and environmental remediation. Different synthesis methodologies leverage MnCl₂ to produce nanoparticles with controlled size, shape, and crystalline phase.
Common synthesis techniques include hydrothermal methods, sol-gel processes, and co-precipitation. tsijournals.comnih.gov In a typical hydrothermal synthesis, an aqueous solution of manganese(II) chloride is subjected to high temperature and pressure, often in the presence of oxidizing agents and surfactants, to control the morphology of the resulting nanoparticles. kashanu.ac.ir Research has demonstrated that by varying the reactant ratios and synthesis conditions, morphologies such as nanocubes, nanorods, and spherical nanoparticles can be achieved. kashanu.ac.irscirp.org For instance, using MnCl₂·4H₂O with sodium hydroxide (B78521) and hydrogen peroxide in a hydrothermal process at 180°C can yield nanoparticles around 43 nm in size. kashanu.ac.ir
The sol-gel method offers another versatile route, where MnCl₂ is used as a precursor to form a gel that, upon drying and calcination, yields manganese oxide nanoparticles. kashanu.ac.irfrontiersin.org This technique allows for good control over the material's morphology and is considered a highly adaptable approach for synthesizing metal oxides. tsijournals.comfrontiersin.org A comparative study using the sol-gel process showed that Mn₂O₃ nanoparticles with a cubic structure and an average size of 60.6 nm could be produced from a manganese(II) chloride precursor. researchgate.net
Green synthesis approaches have also utilized manganese(II) chloride, employing plant extracts as reducing or capping agents to form manganese dioxide (MnO₂) nanoparticles, highlighting an environmentally friendly route for nanomaterial fabrication. kashanu.ac.irnih.gov
| Synthesis Method | Other Key Reagents | Conditions | Resulting Material/Morphology | Typical Size | Reference |
|---|---|---|---|---|---|
| Hydrothermal | NaOH, H₂O₂ | 180°C for 4 hours | Manganese oxide nanoparticles | ~43 nm | kashanu.ac.ir |
| Hydrothermal | NaClO₃ | 160°C for 12 hours | γ-MnO₂ nanostructures | Not specified | wqdres.com |
| Sol-Gel (Green Synthesis) | KMnO₄, Sapindus mukorossi extract | Room temperature, 1 hour stirring | MnO₂ nanoparticles | ~16 nm | kashanu.ac.ir |
| Sol-Gel | Oxalic acid, Ethanol (B145695) | Drying at 80°C for 20 hours | Mn₂O₃ cubic structures | 60.6 nm | researchgate.net |
Functional Materials Development
Beyond nanoparticle synthesis, manganese(II) chloride is integral to creating a variety of functional materials where the specific properties of the Mn²⁺ ion are exploited to achieve desired performance characteristics in advanced applications.
Coordination Polymers and Metal-Organic Frameworks (MOFs) for Energy Storage Applications
Manganese(II) chloride is a common metal source for the synthesis of manganese-based metal-organic frameworks (MOFs) and coordination polymers. These materials are highly porous and possess large surface areas, making them excellent candidates for electrode materials in energy storage devices like supercapacitors and lithium-ion batteries. nih.govnih.gov
The synthesis typically involves a solvothermal reaction between manganese(II) chloride and an organic linker, such as terephthalic acid. nih.gov The resulting Mn-MOFs can be used directly as electrode materials or can be thermally treated to produce porous manganese oxides with well-defined crystalline structures. nih.govnih.gov Research has shown that heat-treating Mn-MOFs synthesized from MnCl₂ can yield Mn₂O₃, which exhibits superior performance as a supercapacitor electrode. nih.govnih.gov One study reported that Mn-MOFs, after thermal treatment at 400°C, showed a specific capacitance of 214.0 F g⁻¹ at a current density of 0.1 A g⁻¹. nih.gov Another investigation into layered manganese-based MOFs reported a maximum specific capacitance of 1178 F g⁻¹ in a LiOH electrolyte. rsc.org
Furthermore, Mn-MOFs derived from manganese(II) chloride have been investigated as anode materials for Li-ion batteries, demonstrating high discharge capacities and coulombic efficiency. researchgate.net
Polymeric Composite Films with Tailored Optical Properties
Manganese(II) chloride is incorporated as a filler into various polymer matrices to modify their structural and optical properties. Films made from polymers like polyvinyl alcohol (PVA), polyvinyl pyrrolidone (PVP), polymethyl methacrylate (B99206) (PMMA), and polyvinyl chloride (PVC) have been studied. tsijournals.comresearchgate.netscielo.brresearchgate.net The addition of MnCl₂ affects the polymer's degree of crystallinity and creates defects, which in turn alters the optical band gap. tsijournals.com
Studies on PVA/PVP blend films showed that increasing the concentration of MnCl₂ led to a decrease in the optical energy gap, indicating a complexation between the filler and the polymer blend. tsijournals.com Similarly, for PMMA films, the energy gap value decreased from 3.91 eV for pure PMMA to 3.39 eV for a film with a 3% MnCl₂ additive. researchgate.netresearchgate.net In Mn²⁺ doped PVC films, both direct and indirect band gaps were found to decrease with increasing dopant concentration, making the films more semiconducting in nature. scielo.brscielo.br This tunability of the optical band gap is crucial for applications in optical filters and other optoelectronic devices. scirp.orgresearchgate.net
| Polymer Matrix | MnCl₂ Concentration | Direct Band Gap (eV) | Indirect Band Gap (eV) | Reference |
|---|---|---|---|---|
| PVC | Pure | 5.26 | 4.25 | scielo.br |
| PVC | 5 mol% | 5.06 | 3.60 | scielo.br |
| PMMA | Pure | 3.91 | - | researchgate.net |
| PMMA | 3% | 3.39 | - | researchgate.net |
Luminescent Functional Materials (e.g., for Light-Emitting Devices and Solar Concentrators)
The distinct photoluminescent properties of the Mn²⁺ ion are exploited in the creation of luminescent materials. Manganese(II) chloride is a key precursor in this field, particularly for doping host nanocrystals and forming luminescent metal-halide complexes. mdpi.comresearchgate.netepa.gov The luminescence typically originates from the spin-forbidden ⁴T₁ → ⁶A₁ d-d transition of the Mn²⁺ ion, with the emission color tunable by altering the coordination environment of the manganese center. mdpi.comresearchgate.net
MnCl₂ has been used to dope (B7801613) lead halide perovskite nanocrystals (PNCs), which are promising for next-generation optoelectronic devices. nih.govwqdres.comresearchgate.net This doping can create dual-color emission, essential for producing white light-emitting diodes (LEDs). wqdres.comresearchgate.net An in-situ preparation method involves incorporating MnCl₂ into a polymer matrix with perovskite precursors to create uniformly distributed, highly crystalline Mn-doped PNC films. wqdres.com These films, when combined with a blue LED, can generate efficient white light. wqdres.com
Additionally, novel organophosphorus manganese chloride complexes have been synthesized that exhibit highly efficient, narrow-band green emission. acs.org One such complex, (4CTP)₂MnCl₄, demonstrated a photoluminescence quantum yield (PLQY) of 95.7% and was successfully used to fabricate a white LED for backlight displays. acs.org These materials are also being explored as lead-free scintillators for high-resolution X-ray imaging. acs.orgresearchgate.net
Development of Novel Magnetic Materials
The paramagnetic nature of the high-spin d⁵ electronic configuration of the Mn²⁺ ion makes manganese(II) chloride an excellent precursor for synthesizing magnetic nanoparticles. wikipedia.org A significant area of research is the fabrication of manganese ferrite (B1171679) (MnFe₂O₄) nanoparticles, a type of soft ferrite with high magnetic permeability. researchgate.net
The chemical co-precipitation method is widely used for this purpose. It involves mixing aqueous solutions of manganese(II) chloride and an iron salt (typically FeCl₃) and then adding a base, such as ammonium (B1175870) hydroxide or sodium hydroxide, to precipitate the nanoparticles. kashanu.ac.irkashanu.ac.irfrontiersin.orgmdpi.com The reaction parameters, such as pH and temperature, can be controlled to tune the size of the resulting superparamagnetic nanoparticles, typically within the range of 5 to 50 nm. kashanu.ac.irnih.govresearchgate.net These MnFe₂O₄ nanoparticles have a wide range of potential applications, including in magnetic hyperthermia, as contrast agents in magnetic resonance imaging (MRI), and in data storage. nih.gov
Applications in Semiconductor Manufacturing
Manganese(II) chloride (MnCl₂) serves as a crucial precursor and dopant source in various semiconductor manufacturing processes, contributing to the development of advanced materials with unique optical, magnetic, and electronic properties. Its application is particularly notable in the fabrication of doped nanocrystals, diluted magnetic semiconductors (DMSs), and thin films through techniques like chemical vapor deposition (CVD).
Doping of Semiconductor Nanocrystals and Quantum Dots
Manganese(II) chloride is frequently utilized as a source of manganese (Mn²⁺) ions for doping semiconductor nanocrystals, also known as quantum dots (QDs). This doping process imparts new functionalities to the host nanocrystals, primarily by introducing Mn²⁺-related photoluminescence and magnetic properties. The incorporation of Mn²⁺ ions into the crystal lattice of semiconductor materials like zinc sulfide (B99878) (ZnS), zinc selenide (B1212193) (ZnSe), and cadmium sulfide (CdS) can be achieved through various chemical synthesis routes where MnCl₂ is a key ingredient. edwin.co.in
The introduction of Mn²⁺ from MnCl₂ into the host lattice of II-VI semiconductors, such as CdS and ZnS, has been shown to create materials that exhibit quantum size effects. edwin.co.in Doping with manganese can significantly alter the properties of these nanoscale materials, which is critical for applications ranging from solar cells to bioimaging. biu.ac.il
Research into Mn-doped perovskite nanocrystals has demonstrated that MnCl₂ can be used to introduce Mn²⁺ ions into CsPbCl₃ nanocrystals. nih.gov This doping not only results in a characteristic orange emission related to the Mn²⁺ dopant but also influences the excitonic properties of the host nanocrystal. nih.gov Studies have shown that increasing the concentration of the Mn²⁺ dopant can lead to a blue shift in the excitonic emission. nih.gov
| Host Material | Dopant Source | Observed Emission Peak | Key Finding |
| CsPbCl₃ Nanocrystals | MnCl₂ | Orange (Mn²⁺-related) | Mn²⁺ doping induces quantum confinement and a blue shift of the excitonic emission with increasing dopant concentration. nih.gov |
| II-VI Semiconductor Nanocrystals (e.g., ZnS, CdS) | Not specified | Not specified | Doping with Mn introduces unique optical and electronic characteristics due to the "quantum size effect". edwin.co.in |
Precursor for Diluted Magnetic Semiconductors (DMSs)
Diluted magnetic semiconductors (DMSs) are materials where a small fraction of the host semiconductor's cations are replaced by magnetic ions, such as Mn²⁺. Manganese(II) chloride is a common precursor for introducing manganese into the semiconductor lattice to create DMSs. These materials are of significant interest for applications in spintronics, which utilizes the spin of electrons in addition to their charge. acs.org
The magnetic properties of DMSs, such as (Ga,Mn)As, are a central area of research, with the goal of achieving Curie temperatures above room temperature for practical applications. warwick.ac.ukscispace.com The incorporation of manganese from precursors like MnCl₂ is a key step in fabricating these materials. acs.org The concentration of the magnetic dopant, introduced from sources like MnCl₂, directly influences the magnetic properties of the resulting DMS. warwick.ac.uk
Research has demonstrated the synthesis of manganese-doped II-VI and III-V semiconductor nanowires using MnCl₂ in a chemical vapor deposition (CVD) process. acs.org These Mn-doped nanowires, such as Mn-doped CdS and ZnS, exhibit the characteristic optical transitions of Mn²⁺, indicating successful doping. acs.org
| Semiconductor Host | Mn Precursor | Synthesis Method | Key Magnetic Property |
| GaN Nanowires | MnCl₂ | Chemical Vapor Deposition (CVD) | Incorporation of Mn as a neutral deep Mn³⁺ state. acs.org |
| ZnS and ZnO Nanocrystals | Not specified | Not specified | Remain paramagnetic down to low temperatures (<3 K). nih.gov |
Role in Chemical Vapor Deposition (CVD) for Thin Film Growth
Manganese(II) chloride is also employed as a precursor in chemical vapor deposition (CVD) techniques for the growth of manganese-containing thin films. wikipedia.org CVD is a widely used process in the semiconductor industry for depositing high-quality, conformal films on substrates. wikipedia.orgazonano.com
In some CVD processes, MnCl₂ can be used as a source material for growing manganese silicide layers on silicon substrates. mocvd-precursor-encyclopedia.de However, its efficiency as a precursor for doping certain materials, like ZnO, by CVD has been found to be limited, resulting in low Mn concentrations in the films. mocvd-precursor-encyclopedia.de More advanced techniques like direct liquid evaporation CVD (DLE-CVD) have been explored for depositing manganese-based thin films for interconnects in 3D microelectronic systems. harvard.edu Aerosol-assisted chemical vapor deposition (AACVD) has also been utilized for the synthesis of cesium manganese chloride films. acs.org
| Film Type | Precursor(s) | Deposition Technique | Application/Finding |
| Manganese Silicide | MnCl₂ | Chemical Vapor Deposition (CVD) | Growth of manganese silicide layers on Si substrates. mocvd-precursor-encyclopedia.de |
| Mn-doped ZnO | MnCl₂ | Chemical Vapor Deposition (CVD) | Inefficient for achieving high Mn concentrations. mocvd-precursor-encyclopedia.de |
| Cesium Manganese Chloride | Not specified | Aerosol-Assisted Chemical Vapor Deposition (AACVD) | Synthesis of films with potential for photoluminescent applications. acs.org |
| Nickel, Manganese, and Copper-based films | Not specified | Direct Liquid Evaporation Chemical Vapor Deposition (DLE-CVD) | Interconnects in 3D microelectronic systems. harvard.edu |
Biochemical and Non Human Biological Systems Research Involving Manganese 2+ ;chloride
Enzymatic Cofactor Roles of Manganese Ions
Manganese ions are indispensable cofactors for a multitude of enzymes, participating directly in catalytic activities that are essential for life. wikipedia.org Their ability to exist in various oxidation states allows them to facilitate redox reactions and act as a Lewis acid, stabilizing anionic intermediates and activating substrates.
Manganese is a crucial metal cofactor for the manganese superoxide dismutase (MnSOD or SOD2) enzyme, which is located exclusively in the mitochondrial matrix. mdpi.com This enzyme serves as a primary defense against oxidative stress by catalyzing the dismutation of superoxide radicals (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). mdpi.comportlandpress.com This function is vital for protecting mitochondria, the primary sites of cellular respiration and reactive oxygen species (ROS) production, from oxidative damage. mdpi.com
The MnSOD enzyme is a homotetramer, with each subunit containing a single manganese ion at its active site. portlandpress.com This ion is coordinated by several amino acid residues, specifically three histidine residues and one aspartate residue, along with a water or hydroxide (B78521) molecule. portlandpress.com The catalytic cycle involves the cyclic reduction and oxidation of the manganese ion (Mn³⁺ to Mn²⁺ and back) as it interacts with two superoxide molecules. portlandpress.com The proper insertion of manganese into the SOD2 polypeptide is a critical step for its activation and appears to be closely linked with the protein's import into the mitochondria. nih.govnih.gov
| Enzyme | Location | Metal Cofactor | Function |
| Manganese Superoxide Dismutase (MnSOD/SOD2) | Mitochondrial Matrix | Manganese (Mn²⁺) | Catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide. mdpi.comportlandpress.com |
| Copper-Zinc Superoxide Dismutase (CuZnSOD/SOD1) | Cytosol | Copper (Cu²⁺), Zinc (Zn²⁺) | Similar dismutation of superoxide radicals in the cytosolic compartment. mdpi.com |
Type II restriction endonucleases are enzymes that recognize and cleave specific DNA sequences, a fundamental process in molecular biology and genetic engineering. These enzymes require divalent metal ions as cofactors for their catalytic activity, with magnesium (Mg²⁺) being the most common. However, manganese(II) ions can often substitute for magnesium and, in some cases, alter the enzyme's activity or specificity.
For the restriction enzyme BamHI, which recognizes the sequence 5'-GGATCC-3', divalent metals like Mg²⁺ or Mn²⁺ are essential for DNA hydrolysis. nih.gov Structural studies of BamHI complexed with DNA in the presence of Mn²⁺ support a two-metal ion mechanism for catalysis, where the metal ions play a role in activating a water molecule for nucleophilic attack on the phosphodiester backbone of the DNA. nih.gov While Mg²⁺ is the preferred cofactor for wild-type BamHI, certain mutant forms of the enzyme, such as E77K, exhibit significantly increased activity in the presence of Mn²⁺ compared to Mg²⁺. nih.gov This suggests that specific amino acid residues within the active site are critical for metal ion binding and preference. nih.gov
Reverse transcriptases (RTs) are enzymes that synthesize complementary DNA (cDNA) from an RNA template. This process is central to the life cycle of retroviruses and is a vital tool in molecular biology for RNA analysis (e.g., RT-PCR). The activity of these polymerases is dependent on divalent metal cofactors. While magnesium is typically used, manganese(II) ions can significantly influence the enzyme's function.
The substitution of Mg²⁺ with Mn²⁺ in reaction buffers has been shown to alter the "RT signature," which includes events like misincorporations, arrests, and nucleotide skipping when transcribing RNA with modified nucleosides. nih.gov Research has demonstrated that manganese chloride can enhance the read-through capability of reverse transcriptases. For instance, in the presence of Mn²⁺, the rate of synthesis abortion at certain modified ribonucleosides (like m¹A) can decrease dramatically, while the frequency of nucleotide skipping events increases. nih.govnih.gov This suggests that Mn²⁺ supports reverse transcription by helping the enzyme overcome blockades on the RNA template. nih.govnih.gov However, at elevated concentrations, Mn²⁺ can also decrease the fidelity and processivity of some polymerases. nih.govmdpi.com The DNA polymerase from Thermus thermophilus (Tth pol), which has inherent reverse transcriptase activity, typically requires Mn²⁺ for this function, though mutations can be introduced to eliminate this dependence. eurekaselect.com
Manganese is an essential cofactor for numerous enzymes involved in the metabolism of macronutrients. wikipedia.org Its presence is critical for the proper functioning of pathways related to carbohydrates, amino acids, and cholesterol. lumenlearning.com
Carbohydrate Metabolism : Mn²⁺ is a cofactor for enzymes like phosphoenolpyruvate carboxykinase, which is a key enzyme in gluconeogenesis (the synthesis of glucose). Experimentally induced manganese deficiency has been linked to abnormal glucose tolerance. nih.gov
Amino Acid Metabolism : Arginase, the enzyme responsible for hydrolyzing arginine to ornithine and urea in the urea cycle, is a manganese-dependent enzyme. nih.gov Glutamine synthetase, which synthesizes glutamine from glutamate and ammonia (B1221849), also requires manganese for its activity. wikipedia.orgnih.gov
Cholesterol and Lipid Metabolism : Manganese acts as a cofactor for several enzymes in the cholesterol biosynthesis pathway, including mevalonate kinase. peirsoncenter.com Studies in animals have shown that manganese deficiency can alter lipid metabolism. nih.gov Some research suggests a link between manganese levels and hepatic lipid concentrations, with deficiency potentially leading to increased liver lipids. peirsoncenter.com However, the relationship between dietary manganese and cholesterol and lipid metabolism is complex and can be influenced by other dietary factors like fat intake. peirsoncenter.comnih.govunl.edu
| Metabolic Pathway | Key Manganese-Dependent Enzyme(s) | Role of Manganese |
| Gluconeogenesis | Phosphoenolpyruvate carboxykinase | Cofactor for glucose synthesis. nih.gov |
| Urea Cycle | Arginase | Cofactor for arginine hydrolysis. nih.gov |
| Amino Acid Synthesis | Glutamine Synthetase | Cofactor for glutamine synthesis. nih.gov |
| Cholesterol Biosynthesis | Mevalonate Kinase | Cofactor in the pathway from acetate (B1210297) to cholesterol. peirsoncenter.com |
Manganese is a universally essential micronutrient for both prokaryotic and eukaryotic organisms, although the specific requirements and uses can vary. wikipedia.orgfrontiersin.org
In prokaryotes, particularly pathogenic bacteria, manganese plays a multifaceted role. It is a vital cofactor for enzymes involved in metabolic pathways and is crucial for defending against oxidative stress, often by serving in MnSOD or as a non-enzymatic antioxidant. frontiersin.orgnih.gov Bacteria have developed sophisticated systems to maintain manganese homeostasis, importing it when scarce and exporting it when in excess, as both deficiency and toxicity are detrimental. frontiersin.org For some bacteria, manganese can substitute for iron as a cofactor in certain enzymes, which is particularly advantageous in iron-limited environments, such as during an infection within a host. frontiersin.org
In eukaryotes, manganese is critical for the functions already described, including antioxidant defense in mitochondria (via MnSOD) and various metabolic processes. wikipedia.org Its importance extends to bone formation and the function of the central nervous system. wikipedia.org Eukaryotic cells, like prokaryotes, must carefully regulate intracellular manganese levels. nih.gov Studies in yeast (Saccharomyces cerevisiae) have been instrumental in understanding the cellular mechanisms of manganese homeostasis and toxicity. nih.gov
Cellular and Molecular Interactions of Manganese(II) Ions
Beyond its role as a catalytic cofactor within enzyme active sites, Mn²⁺ interacts with a variety of other biomolecules, including nucleic acids and proteins, influencing their structure and function.
The interaction of Mn²⁺ with DNA has been studied using various spectroscopic techniques. At low concentrations, manganese ions can stabilize the DNA double helix, likely by shielding the negative charges of the phosphate (B84403) backbone. nih.govresearchgate.net However, at higher concentrations, Mn²⁺ can interact more directly with the DNA bases, showing a particular affinity for the N7 position of guanine. researchgate.net These interactions can lead to conformational changes in the DNA structure and, at very high concentrations, can induce DNA aggregation and condensation. nih.govresearchgate.net A proposed model suggests that the interaction between Mn²⁺ and DNA may be mediated by water molecules, leading to a destabilization of the double helix and partial breaking of hydrogen bonds between base pairs. nih.gov
Manganese(II) ions also interact with various proteins outside of enzymatic active sites. Spectroscopic studies have shown that Mn²⁺ can bind to proteins like albumin and lysozyme. nih.gov Furthermore, manganese(II) complexes have been shown to interact with serum albumins, binding tightly and reversibly. mdpi.com These interactions can be significant as they affect the transport and bioavailability of the metal ion within biological systems. Molecular docking studies have also been used to investigate the interaction of manganese complexes with DNA, suggesting that these complexes can bind within the grooves of the DNA helix, an interaction with implications for the design of therapeutic agents. scholarsresearchlibrary.com
Influence on DNase I Activity
Manganese(2+);chloride plays a significant role in modulating the enzymatic activity of Deoxyribonuclease I (DNase I), an endonuclease that cleaves DNA. The function of DNase I is critically dependent on the presence of divalent cations, with its activity being almost negligible in their absence nih.govresearchgate.net. While the highest enzymatic activity is typically observed in the presence of both calcium (Ca²⁺) and magnesium (Mg²⁺), manganese (Mn²⁺) ions have been identified as one of the most effective activators for the initial stages of DNA degradation, comparable to magnesium and cobalt nih.gov.
A primary influence of this compound on DNase I is its ability to alter the specificity of the DNA cleavage pattern. Research has demonstrated that the type of divalent cation present in the reaction buffer determines the nature of the enzymatic cut. In the presence of magnesium ions, DNase I introduces single-stranded nicks into the DNA backbone itwreagents.com. However, when manganese(2+) ions are the available cofactor, the enzyme's activity is shifted to produce double-strand breaks itwreagents.comnih.gov. This alteration in cleavage activity is a critical aspect of how manganese ions modulate the enzyme's function.
The mechanism behind this modulation involves the interaction of the divalent cations with the enzyme and the DNA substrate. Divalent cations are essential for establishing the correct electrostatic interaction between DNase I and the negatively charged phosphate backbone of DNA researchgate.net. Manganese ions, acting as a cofactor, can change the enzymatic properties of DNase I, enabling it to cleave both strands of the DNA helix nih.gov.
Furthermore, the activation and inhibition of DNase I are also influenced by the specific divalent cation present. For instance, citrate can inhibit the enzyme when it is activated by magnesium, but it does not inhibit the manganese-activated enzyme itwreagents.com. This highlights the distinct biochemical interactions facilitated by different cations within the enzyme's active site. One study also found that manganese chloride was more effective than magnesium chloride in decreasing the binding of deoxyadenosine monophosphate (dAMP) to DNase I nih.gov.
The following table summarizes the influence of different divalent cations on DNase I activity:
| Cation Present | Effect on DNase I Activity | Cleavage Pattern | Notes |
| Manganese (Mn²⁺) | Strong activator | Double-strand breaks itwreagents.comnih.gov | Activity is not inhibited by citrate itwreagents.com. |
| Magnesium (Mg²⁺) | Strong activator | Single-strand nicks itwreagents.com | Activity is inhibited by citrate itwreagents.com. |
| Calcium (Ca²⁺) | Required for maximal activity alongside Mg²⁺ nih.govthermofisher.com | - | Protects the enzyme from proteolytic degradation nih.gov. |
| Cobalt (Co²⁺) | Strong activator for initial degradation nih.gov | - | - |
| None | Negligible activity nih.govresearchgate.net | - | - |
Modulation of Genetic Variation in Non-Human Viral Systems (e.g., HIV Reverse Transcription Ex Vivo)
This compound has been shown to influence the fidelity of DNA synthesis by various DNA polymerases, a mechanism that has implications for genetic variation in non-human viral systems. Like magnesium (Mg²⁺), manganese (Mn²⁺) can act as a cofactor for DNA polymerases; however, its presence often leads to a decrease in the fidelity of DNA replication mdpi.com. This effect is particularly relevant in the context of retroviruses like HIV, which rely on reverse transcriptase, a type of DNA polymerase, for the replication of their genomes.
The substitution of the physiologically more abundant Mg²⁺ with Mn²⁺ in the active site of a DNA polymerase can alter the enzyme's biochemical properties, leading to an increased rate of nucleotide misincorporation mdpi.com. This mutagenic effect has been observed in various viral and bacterial DNA polymerases. For example, studies on the avian myeloblastosis virus reverse transcriptase showed that in the presence of Mn²⁺, the rate of misincorporation was two to three times higher compared to when Mg²⁺ was used as the cofactor mdpi.com.
This manganese-induced decrease in fidelity can be a source of genetic variation. By promoting the insertion of incorrect nucleotides during reverse transcription ex vivo, this compound can generate a diverse population of viral DNA sequences. This increased error rate can be detrimental to the virus but also provides the raw material for evolution, allowing for the potential selection of advantageous mutations.
The mechanism for this increased error rate is linked to the way manganese ions interact with the polymerase and the incoming nucleotide. It is suggested that Mn²⁺ may alter the geometry of the active site, making the enzyme less selective in discriminating between correct and incorrect nucleotides. This leads to an enhancement in the misinsertion capabilities of the polymerase mdpi.com.
The following table details the comparative effects of Magnesium and Manganese ions on the fidelity of DNA polymerases, which is a key factor in the genetic variation of systems like retroviruses.
| Metal Cofactor | Effect on Polymerase Fidelity | Impact on Genetic Variation |
| Magnesium (Mg²⁺) | Generally high fidelity of DNA synthesis. | Lower intrinsic rate of mutation during replication. |
| Manganese (Mn²⁺) | Decreased fidelity, with a higher rate of nucleotide misincorporation mdpi.com. | Increased generation of genetic variants due to a higher error rate during replication mdpi.com. |
Application in Cell Culture Media for Specific Biological Processes (e.g., Reprogramming Media for Fibroblasts)
This compound is utilized as a supplement in specialized cell culture media to facilitate specific biological processes, such as the reprogramming of somatic cells like fibroblasts into other cell types. The role of trace elements, including manganese, is crucial for a variety of cellular functions, and their inclusion in culture media can influence cell fate and behavior.
In the context of cellular reprogramming, manganese can act as a cofactor for enzymes involved in signaling pathways that regulate gene expression and chromatin remodeling. While specific formulations of reprogramming media are often proprietary or highly specialized, the principle behind including trace metals like this compound is to support the activity of enzymes that are essential for the complex process of changing a cell's identity.
Manganese is a known activator for various enzymes, including some DNA polymerases and metalloproteinases, which play roles in DNA replication, repair, and the remodeling of the extracellular matrix—processes that are active during cellular reprogramming mdpi.comacs.org. For example, certain DNA polymerases that might be involved in the DNA repair and replication associated with reprogramming can be activated by manganese mdpi.com.
The table below outlines the potential roles of manganese as a supplement in specialized cell culture media.
| Biological Process | Rationale for this compound Inclusion | Potential Cellular Mechanisms |
| Cellular Reprogramming | To serve as an enzymatic cofactor. | Activation of polymerases and other enzymes involved in chromatin and DNA remodeling. |
| Immune Cell Activation | To activate specific immune signaling pathways. | Manganese has been shown to activate the cGAS-STING pathway, which is involved in the innate immune response acs.org. |
| General Cell Culture | To act as an essential trace element. | Serves as a cofactor for a wide range of enzymes, such as manganese superoxide dismutase (MnSOD), which is critical for antioxidant defense acs.org. |
Elicitation of Biosynthetic Pathways in Plant Cell Cultures
In plant cell culture, this compound can be used as an elicitor to stimulate the production of secondary metabolites. Elicitors are compounds that, when introduced to a plant cell culture, trigger a defense response, which often includes the activation of biosynthetic pathways leading to the accumulation of specific phytochemicals.
Manganese, as an essential micronutrient for plants, is a cofactor for numerous enzymes. However, when supplied at concentrations higher than those required for normal growth, it can induce oxidative stress. This stress condition can act as an abiotic elicitor, activating signaling cascades that upregulate the expression of genes involved in secondary metabolite production.
For example, manganese ions can influence the activity of enzymes in the phenylpropanoid pathway, which is responsible for the synthesis of a wide range of compounds, including flavonoids, lignans, and stilbenes. These compounds often have antioxidant, antimicrobial, or other protective functions for the plant. By inducing a mild stress response, this compound can therefore enhance the yield of these valuable compounds in a controlled biotechnological setting.
The table below summarizes the application of this compound as an elicitor in plant cell cultures.
| Elicitor | Target Pathway | Examples of Induced Metabolites | Mechanism of Action |
| This compound | Phenylpropanoid Pathway, Isoprenoid Pathway, etc. | Flavonoids, Alkaloids, Terpenoids | Induction of oxidative stress, acting as a cofactor for biosynthetic enzymes. |
Structure-Activity Relationship Studies of Manganese(II) Complexes in Biological Contexts
The biological activity of manganese is intrinsically linked to its coordination chemistry and the structure of the complexes it forms. As a divalent cation, Mn²⁺ can coordinate with various ligands in biological systems, including water, amino acid side chains in proteins, and the phosphate groups of nucleic acids. The specific geometry and coordination number of these manganese(II) complexes are critical determinants of their function and activity.
In the context of enzymes, manganese(II) often serves as a structural component or a catalytic cofactor. For instance, in DNA polymerases, the precise positioning of Mn²⁺ in the active site, coordinated by conserved amino acid residues (typically carboxylates like aspartate or glutamate), is essential for its role in catalysis. The structure of this metal-enzyme complex influences the enzyme's substrate specificity and fidelity mdpi.com. Studies have shown that replacing the native Mg²⁺ with Mn²⁺ can alter the coordination geometry, which in turn affects the enzyme's function, often leading to reduced fidelity mdpi.com.
The interaction of manganese(II) with DNA is also a subject of structure-activity relationship studies. Manganese ions can interact with the phosphate backbone of DNA, neutralizing its negative charge. At higher concentrations, it can also interact with the bases nih.gov. These interactions can lead to conformational changes in the DNA structure, potentially destabilizing the double helix nih.gov. This ability to modulate DNA structure is likely related to its role as a cofactor for enzymes like DNase I, which must bind and cleave the DNA molecule nih.gov.
Furthermore, the development of synthetic manganese complexes as therapeutic or diagnostic agents relies heavily on understanding their structure-activity relationships. The choice of ligands in these synthetic complexes determines their stability, reactivity, and ability to target specific biological molecules or cellular compartments.
The following table provides an overview of the structure-activity relationships of manganese(II) in different biological contexts.
| Biological System | Structural Role of Manganese(II) | Functional Consequence |
| Enzyme Active Sites (e.g., DNA Polymerase) | Coordinated by specific amino acid residues, forming a precise geometric arrangement with the substrate mdpi.com. | Determines catalytic efficiency, substrate specificity, and fidelity of the enzyme mdpi.com. |
| DNA Interactions | Binds to the phosphate backbone and bases, influencing DNA conformation nih.gov. | Can induce structural changes in DNA, such as destabilization, which may facilitate the action of DNA-modifying enzymes nih.gov. |
| Immune Signaling (e.g., cGAS-STING pathway) | Directly binds to and activates sensor proteins like cGAS acs.org. | Triggers downstream signaling cascades, leading to an innate immune response acs.org. |
Analytical Chemistry and Characterization Techniques for Manganese 2+ ;chloride
Spectroscopic Characterization Methods
Spectroscopy is a cornerstone in the analysis of manganese(II) chloride, providing insights into its electronic structure, vibrational modes, and coordination environment.
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the manganese(II) ion and its complexes. Aqueous solutions of manganese(II) chloride are characteristically pale pink, a result of its high-spin d⁵ electronic configuration. wikipedia.org The UV-Vis spectrum of the hexaaquamanganese(II) ion, [Mn(H₂O)₆]²⁺, which is the predominant species in aqueous solutions, displays a series of weak absorption peaks in the 300 nm to 600 nm range. wikipedia.orgdocbrown.info These absorptions are due to d-d transitions, which are formally forbidden by quantum mechanical selection rules, resulting in their low intensity. arizona.edu
In more concentrated solutions, such as those used in the electrolytic manganese industry, the pink color is more obvious, and UV-Vis spectrometry can be used for the quantitative determination of Mn²⁺ concentration. nih.gov A characteristic absorbance at 401 nm has been identified for this purpose, with the intensity varying linearly with the Mn²⁺ concentration after data correction. nih.gov Furthermore, UV-Vis spectroscopy is a valuable tool for studying the formation of different manganese(II) chloro-aqua complexes, especially under varying conditions like high temperature and pressure. arizona.edu While the d-d transitions in the visible region are weak, distinct UV transitions with higher intensity can be used to differentiate between various complex species. arizona.edu In some applications, indicator dyes such as 4-(2-pyridylazo) resorcinol (PAR) are used, which chelate with Mn²⁺ ions to produce a complex with a strong, characteristic absorption peak (e.g., at 534 nm) for sensitive quantification. illinois.edu
Table 1: Selected UV-Vis Absorption Data for Manganese(II) Species
| Species | Wavelength (nm) | Type of Transition/Use |
|---|---|---|
| [Mn(H₂O)₆]²⁺ | 300 - 600 | d-d transitions |
| Mn²⁺ in electrolyte | 401 | Quantitative analysis |
Infrared (IR) spectroscopy probes the vibrational modes of molecules and is used to characterize manganese(II) chloride, particularly its hydrated forms and complexes. For anhydrous MnCl₂, the primary vibration, the Mn-Cl stretch, occurs in the far-infrared region and is not typically observed with standard mid-IR spectrophotometers.
However, for hydrated forms like manganese(II) chloride tetrahydrate (MnCl₂·4H₂O), the IR spectrum is much more informative. It is dominated by the vibrational modes of the water molecules coordinated to the manganese ion. These include strong, broad absorptions corresponding to O-H stretching vibrations and distinct peaks for H-O-H bending modes. The technique is also instrumental in studying the formation of complexes. For instance, when manganese chloride interacts with organic ligands like hexamethylenetetramine, IR spectroscopy can confirm the coordination of the ligand to the Mn²⁺ ion by observing shifts in the vibrational frequencies of the ligand's bonds. e3s-conferences.orge3s-conferences.org
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, particularly for complexes involving manganese(II) chloride. Using soft ionization techniques like electrospray ionization (ESI), complexes of MnCl₂ with other molecules can be transferred into the gas phase for analysis.
One study investigated the complexation of various sugars with manganese(II) chloride using ESI-MS/MS. nih.gov The analysis revealed the formation of abundant ions corresponding to species like [M + MnCl]⁺ (where M is a sugar molecule). nih.gov Collision-induced dissociation (CID) of these precursor ions in the mass spectrometer results in characteristic fragment ions. The observed fragmentation pathways, which are influenced by the stereochemistry of the sugar, include the elimination of small molecules like water (H₂O) and hydrogen chloride (HCl), as well as specific C-C bond cleavages. nih.gov This detailed fragmentation pattern provides valuable information about the structure and bonding within the original complex.
Table 2: Common Fragmentation Pathways in ESI-MS/MS of MnCl₂-Sugar Complexes
| Precursor Ion | Fragmentation Pathway |
|---|---|
| [M + MnCl]⁺ | Elimination of H₂O |
| [M + MnCl]⁺ | Elimination of HCl |
| [M + MnCl]⁺ | C-C cleavages |
X-ray diffraction (XRD) is the definitive method for determining the crystal structure of solid materials. For manganese(II) chloride, XRD analysis reveals the precise arrangement of manganese and chloride ions in the crystal lattice. Anhydrous MnCl₂ adopts a layered, trigonal crystal structure, specifically the cadmium chloride (CdCl₂) type, with the space group R-3m. materialsproject.orgresearchgate.net
The hydrated forms have different crystal structures. The common tetrahydrate, MnCl₂·4H₂O, consists of discrete octahedral molecules of cis-[Mn(H₂O)₄Cl₂]. wikipedia.org The dihydrate, MnCl₂·2H₂O, is a coordination polymer where each manganese center is coordinated to four bridging chloride ligands and two trans water ligands. wikipedia.org In situ XRD studies, particularly using high-intensity synchrotron radiation, can also be used to monitor structural phase transitions that occur under high pressure. researchgate.net
Table 3: Crystallographic Data for Anhydrous Manganese(II) chloride
| Parameter | Value |
|---|---|
| Crystal System | Trigonal |
| Space Group | R-3m |
In situ X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to investigate the local atomic structure and oxidation state of manganese in MnCl₂ under various conditions, including in solution or during electrochemical processes. nih.govacs.org XAS is composed of two regimes: X-ray Absorption Near Edge Structure (XANES), which provides information on the oxidation state and coordination geometry (e.g., octahedral vs. tetrahedral), and Extended X-ray Absorption Fine Structure (EXAFS), which yields precise details about the number, type, and distance of neighboring atoms. acs.org
In situ XAS studies on aqueous manganese(II) chloride solutions under hydrothermal conditions have provided significant insights into its speciation. researchgate.net Research has shown that as temperature and chloride concentration increase, the coordination of the Mn(II) ion changes from predominantly octahedral (e.g., [Mn(H₂O)₆]²⁺) to distorted tetrahedral. researchgate.net At temperatures of 400 °C and higher in high-salinity solutions, the dominant species identified were MnCl₃(H₂O)⁻, while in lower salinity solutions, MnCl₂(H₂O)₂(aq) was predominant. researchgate.net These studies are crucial for understanding the behavior of manganese in geochemical and industrial processes.
Table 4: Coordination Changes of Mn(II) in Chloride Solutions with Temperature (Determined by XAS)
| Condition | Predominant Geometry | Dominant Species |
|---|---|---|
| Room Temperature | Octahedral | [Mn(H₂O)₆]²⁺ |
| > 300 °C (low salinity) | Tetrahedral | MnCl₂(H₂O)₂(aq) |
Chromatographic Applications
Manganese(II) chloride is relevant in the field of chromatography both as an analyte and as a reagent. Chromatographic methods are essential for separating and quantifying manganese species.
In thin-layer chromatography (TLC), manganese(II) chloride is used as a derivatizing agent. taylorandfrancis.com After separation of analytes on the TLC plate, spraying with a MnCl₂ solution can render certain compounds, such as lipids, visible for subsequent quantification. taylorandfrancis.com
Advanced techniques like High-Performance Liquid Chromatography (HPLC) coupled with sensitive detectors are used for the speciation of manganese. For example, HPLC coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is a powerful method for separating and quantifying different oxidation states of manganese, such as Mn(II) and Mn(VII), in water samples. researchgate.net In some applications, the separation of Mn(II) from Mn(III) has been achieved on thin layers of silica gel by forming their acetylacetonate chelates in situ during the chromatographic process. niscpr.res.in
Role as a Derivatizing Agent in Thin-Layer Chromatography
Thin-Layer Chromatography (TLC) is a technique used to separate components of a mixture. libretexts.org After separation, the components exist as spots on the TLC plate. If the separated compounds are colorless, a visualization agent, also known as a derivatizing agent, is required to make the spots visible. Manganese(II) chloride is utilized as a component in spray reagents for the post-chromatographic detection of specific classes of compounds.
One notable application is in the detection of organothiophosphorus pesticides. A visualization solution is prepared by dissolving manganese chloride tetrahydrate (MnCl2·4H2O) in alcohol. epfl.ch When the TLC plate is treated with this reagent and a secondary solution, the pesticides can be identified. Additionally, TLC kits designed for the separation and identification of heavy metal cations often include reference solutions for manganese(II), which aids in its qualitative determination by comparing its position (Rƒ value) on the chromatogram against that of unknown samples. hplc.sk The retention factor (Rƒ) is a ratio calculated by dividing the distance the compound migrated by the total distance the solvent covered. libretexts.org
Calorimetric Studies
Calorimetry is a set of techniques used to measure the heat changes associated with chemical reactions and physical transitions. For Manganese(II) chloride, Isothermal Titration Calorimetry and Differential Scanning Calorimetry are particularly insightful.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a biomolecular binding event. malvernpanalytical.com This allows for the determination of key thermodynamic parameters in a single experiment, including the binding affinity (KD), reaction stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). malvernpanalytical.comkhanacademy.org An ITC instrument consists of a reference cell and a sample cell, both maintained at a constant temperature. khanacademy.org The ligand is titrated in small volumes into the sample cell containing the macromolecule of interest. malvernpanalytical.com The resulting heat change is measured and plotted against the molar ratio of the reactants. malvernpanalytical.com
A specific application involving manganese(II) chloride is the study of its interaction with proteins, such as endonucleases. In one such experiment, a solution of manganese chloride was titrated into a protein solution. researchgate.net The heat evolved after sequential injections was monitored to characterize the binding of manganese ions to the protein's active site. researchgate.net
Table 1: Example ITC Experimental Parameters
| Parameter | Value |
|---|---|
| Instrument | MicroCal VP-ITC |
| Temperature | 25°C |
| Protein Concentration | 343 µM |
| Titrant | 50 mM Manganese chloride solution |
| Injection Volumes | 4, 6, or 10 µL |
| Buffer | 50 mM Tris-HCl, 400 mM NaCl, pH 7.5 |
Data derived from a study on the interaction of manganese ions with endonuclease I. researchgate.net
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is used to study thermal transitions and reactions.
In studies of manganese compounds, DSC can reveal information about decomposition and redox processes. For instance, in an investigation of the interaction between manganese(IV) oxide and ammonium (B1175870) chloride, DSC was used to analyze the thermal events. The analysis showed a significant endothermic effect over a temperature range of 193-309 ºC, which was attributed to the overlapping effects of decomposition and redox reactions, including the transition of manganese from a +4 to a +2 oxidation state and the formation of manganese(II) chloride as an intermediate. researchgate.net
Quantitative Determination Methods for Manganese Content
Accurately quantifying the manganese content in a sample of Manganese(II) chloride is crucial for quality control and research. Complexometric titration and Atomic Absorption Spectroscopy are two primary methods employed for this purpose.
Complexometric Titration Techniques
Complexometric titration is a form of volumetric analysis where the formation of a colored complex is used to indicate the endpoint of a titration. srmist.edu.in This method is particularly effective for determining the concentration of metal ions in a solution. srmist.edu.in For manganese(II), the most common titrant is ethylenediaminetetraacetic acid (EDTA), which forms a stable, water-soluble complex with the Mn²⁺ ion.
The general procedure involves titrating a solution containing manganese(II) ions with a standardized EDTA solution. A metal ion indicator, such as Eriochrome Black T or Xylenol Orange, is used to signal the endpoint, which is observed as a distinct color change. banglajol.infozenodo.org
To enhance the selectivity of the titration, especially in the presence of other metal ions, masking agents are employed. A masking agent forms a complex with the interfering ions, preventing them from reacting with EDTA. srmist.edu.inbanglajol.info
Back Titration with Masking: An excess of EDTA is added to the sample, complexing with the manganese(II). The unreacted EDTA is then titrated with a standard solution of another metal ion, like magnesium sulfate (B86663) or lead nitrate (B79036). banglajol.infozenodo.org A masking agent, such as tartaric acid, can then be added to selectively displace the EDTA from the Mn-EDTA complex. The liberated EDTA is then titrated, and this volume corresponds to the amount of manganese in the sample. zenodo.org
Selective Masking: In a mixture of metals, agents like cyanide can mask ions such as zinc and copper, allowing for the direct titration of manganese. srmist.edu.inbanglajol.info
Table 2: Example of Manganese Determination via Complexometric Titration
| Step | Reagents Added | Action | Purpose |
|---|---|---|---|
| 1 | Excess 0.02 M EDTA | Complexation | To bind all Mn(II) ions. |
| 2 | Hexamine buffer (pH 5-6), Xylenol Orange | pH adjustment, indication | To set the optimal pH for titration and prepare for endpoint detection. |
| 3 | Standard Lead Nitrate solution | Back-titration | To determine the amount of excess, unreacted EDTA. |
| 4 | 10% Tartaric Acid solution | Demasking | To selectively release EDTA from the Mn-EDTA complex. |
| 5 | Standard Lead Nitrate solution | Titration of liberated EDTA | To determine the amount of EDTA that was complexed with manganese. |
Procedure based on the indirect complexometric determination of manganese(II). zenodo.org
Atomic Absorption Spectroscopy (AAS)
Atomic Absorption Spectroscopy (AAS) is a highly sensitive and widely used analytical technique for determining the concentration of specific metal elements in a sample. nih.gov The method is based on the principle that ground-state atoms will absorb light at a characteristic wavelength. nih.gov
For manganese analysis, a solution containing manganese(II) chloride is aspirated into a flame (flame AAS) or vaporized in a graphite tube (graphite furnace AAS, GFAAS). nih.gov A hollow-cathode lamp containing manganese emits light at the element's characteristic wavelength (279.5 nm). nih.govnemi.gov The atomized manganese in the sample absorbs this light, and the amount of absorption is proportional to the manganese concentration in the sample. nemi.gov GFAAS is more sensitive and is often used for samples with very low manganese levels. nih.gov
Potential interferences from other elements, such as magnesium and silica, can occur, but modern instruments and methods, like the use of a graphite platform, can reduce these effects. nemi.govnemi.gov The analytical range can be adjusted by diluting the sample or modifying instrument settings. nemi.gov
Table 3: Typical Instrumental Parameters for Manganese AAS
| Parameter | Setting |
|---|---|
| Wavelength | 279.5 nm nemi.gov |
| Source | Manganese hollow-cathode lamp nemi.gov |
| Atomization | Air-acetylene flame or Graphite Furnace nih.govnemi.gov |
| Background Correction | Deuterium or Zeeman correction nemi.gov |
| Analytical Range (GFAAS) | 0.2 to 20 µg/L nemi.gov |
Specialized Methods for Manganese Content in Basic Manganese Chloride
The quantitative analysis of manganese in basic manganese chloride presents unique challenges primarily due to the compound's poor solubility in water. Unlike simple manganese(II) chloride, basic forms require specific dissolution procedures before analysis. google.com Consequently, specialized analytical methods have been developed to ensure accurate and reproducible determination of the manganese content, which is crucial for quality control and product specification. These methods are typically adapted from established techniques for manganese analysis, with modifications to the sample preparation stage.
Complexometric EDTA Titration
A prevalent and effective method for determining manganese content in basic manganese chloride is complexometric titration using ethylenediaminetetraacetic acid (EDTA). google.com This technique is noted for its simplicity, high precision, and good repeatability. google.com
Principle and Procedure: The method first involves dissolving a precisely weighed sample of basic manganese chloride in an acidic solution, as it is poorly soluble in dilute acids but has good solubility in higher concentrations of acids like hydrochloric acid. google.com
Sample Preparation : A sample of basic manganese chloride (typically 0.0800 g - 0.1200 g) is accurately weighed. google.com
Dissolution : The sample is dissolved in a hydrochloric acid solution (e.g., 1+1 HCl) with heating to ensure complete dissolution. google.com
pH Adjustment and Complexation : The pH of the solution is adjusted, and an EDTA-Cu solution and an indicator are added. google.com The stability constant of the Mn(II)-EDTA complex is relatively high, but the reaction is pH-dependent, requiring a pH range of 7 to 11. To prevent the oxidation of Mn(II) in the alkaline solution, a reducing agent like hydroxylamine hydrochloride or ascorbic acid is often added. drugfuture.compharmacopeia.cn
Titration : The solution is then titrated with a standardized EDTA-2Na solution. google.com Indicators such as PAN (1-(2-pyridylazo)-2-naphthol) or Eriochrome Black T are used to detect the endpoint, which is signaled by a distinct color change. google.comdrugfuture.com For instance, with Eriochrome Black T, the endpoint is a sharp change to blue. drugfuture.compharmacopeia.cn
The manganese content (X) is calculated using the formula: X = (c * V * M) / m Where:
c is the concentration of the EDTA-2Na standard solution (mol/L)
V is the volume of the EDTA-2Na solution consumed (mL)
M is the molar mass of manganese
m is the mass of the basic manganese chloride sample (g) google.com
Research findings have demonstrated the reliability of this method. In one study, repeated measurements by different analysts on the same sample of basic manganese chloride yielded highly consistent results, underscoring the method's good repeatability. google.com
Table 1: Example Titration Data for Manganese in Basic Manganese Chloride
This table presents sample data from a validation study using the EDTA titration method, illustrating the precision of the technique.
| Sample ID | Sample Weight (g) | EDTA-2Na Volume (mL) | Calculated Mn Content (%) |
|---|---|---|---|
| Sample 1-A | 0.1023 | 18.95 | 55.60 |
| Sample 1-B | 0.1012 | 18.75 | 55.62 |
| Sample 2-A | 0.1107 | 20.50 | 55.58 |
| Sample 2-B | 0.1096 | 20.30 | 55.61 |
Spectrophotometric Methods
Spectrophotometry offers a highly sensitive alternative for manganese determination. These methods are based on the reaction of Mn(II) ions with a specific chromogenic organic ligand to form a colored complex. nih.govekb.eg The intensity of the color, measured as absorbance at a specific wavelength, is directly proportional to the manganese concentration. libretexts.org
Principle and Procedure: Similar to titration, the analysis begins with the acid dissolution of the basic manganese chloride sample. An aliquot of the resulting solution is then treated with a color-forming reagent and a buffer to maintain the optimal pH for complex formation. The absorbance of the resulting solution is measured using a spectrophotometer, and the concentration is determined from a calibration curve prepared using standard manganese solutions. libretexts.orguitm.edu.my
A variety of reagents have been utilized for the spectrophotometric determination of manganese. nih.gov The choice of reagent affects the sensitivity, selectivity, and the pH at which the measurement is performed. For example, the reagent 1-(2-pyridylazo)-2-naphthol (PAN) produces an orange-colored complex with Mn2+ ions, with a peak absorbance wavelength around 495 nm. uitm.edu.my
Research has explored numerous ligands for this purpose, each with specific reaction conditions and analytical performance metrics. researchgate.net
Table 2: Comparison of Selected Spectrophotometric Methods for Manganese Determination
This table summarizes the characteristics of various spectrophotometric methods that can be applied to the determination of manganese following sample dissolution.
| Reagent | pH | Wavelength (λmax, nm) | Detection Limit |
|---|---|---|---|
| Mordant Brown 33 | 9.0 | 560 | - |
| 2-(2′-hydroxynaphthylazo)-benzothiazole (HNABT) | 7.5 | 630 | 1.7 x 10⁻⁸ M |
| 1-(2-pyridylazo)-2-naphthol (PAN) | - | 495 | - |
| 3,3′,5,5′-tetramethylbenzidine (TMB) | - | - | - |
Other Specialized Titrimetric Methods
Beyond standard EDTA titration, other classical chemical methods can be employed. One such specialized method involves the use of pyridine (B92270) and thiocyanate. ias.ac.in In this indirect titrimetric procedure, manganese is quantitatively precipitated as a complex, MnPy₄(SCN)₂. An excess of a standard thiocyanate solution is added to a sample solution containing pyridine. ias.ac.in The precipitate is filtered, and the unreacted thiocyanate in the filtrate is then back-titrated with a standard silver nitrate solution using a ferric alum indicator. ias.ac.in This method requires careful control of reagent concentrations, as the manganese complex can be soluble in an excess of pyridine. ias.ac.in
These specialized methods provide robust options for the accurate determination of manganese content in basic manganese chloride, accommodating the specific chemical properties of the compound.
Environmental Chemistry and Geochemical Studies of Manganese 2+ ;chloride
Environmental Occurrence and Distribution
The presence of manganese(II) ions, often associated with chloride in solution, is widespread in natural systems, originating from both natural geological sources and anthropogenic activities. coftec.ie
Manganese is a naturally occurring element found in soil and water. waterrf.org Its presence in water systems stems from the dissolution of minerals from rocks and soil. coftec.ie Consequently, manganese can be found in various water bodies, including groundwater, rivers, lakes, and reservoirs. waterrf.org
Table 1: Manganese Concentrations in Various Water Systems
| Water Source Type | Reported Concentration Range | Location/Study | Reference |
|---|---|---|---|
| Bedrock Well Water | 0.02 - 5800 µg L⁻¹ | Finland | tandfonline.com |
Presence in Soil Environments
Manganese is a common component of the Earth's crust, with total concentrations in soils typically ranging from 20 to 3,000 parts per million (ppm). tfi.org It exists in several oxidation states, primarily Mn(II), Mn(III), and Mn(IV). cornell.edu The plant-available form is the soluble Mn(II) ion. cornell.educropaia.com
The availability of manganese in soil is heavily influenced by soil pH and organic matter content. cornell.edu Manganese solubility and plant availability increase in more acidic soils, with an optimal pH range of 5.0 to 6.5. cornell.edu In soils with a pH below 5.0, manganese can become excessively soluble, potentially leading to toxicity for plants. tfi.orgcornell.edu Conversely, in alkaline soils (high pH) or those with high organic matter, manganese is more likely to form less soluble compounds or be chelated by organic molecules, reducing its availability to plants. cornell.educropaia.com A study in the Moanda region of Gabon, which is rich in manganese ores, found significantly different total manganese concentrations between uncultivated and cultivated soils. academicjournals.org
Table 2: Total Manganese Concentrations in Soils
| Soil Type | Manganese Concentration | Location/Study | Reference |
|---|---|---|---|
| General Range in Soils | 20 - 3,000 ppm | General | tfi.org |
| Uncultivated Soil | 15,725 ± 2,231 mg.kg⁻¹ | Moanda, Gabon | academicjournals.org |
Geochemical Cycling and Transport Mechanisms
The geochemical behavior of manganese is complex, involving redox transformations that dictate its mobility and fate in the environment. The soluble Mn(II) state is central to its transport in geological fluids.
In crustal and hydrothermal fluids, manganese is predominantly transported as Mn(II) chloride complexes, such as MnCl₂ or MnCl⁻. researchgate.net The specific form, or speciation, of manganese(II) is highly dependent on temperature and the concentration of chloride. researchgate.net
Studies using in-situ X-ray Absorption Spectroscopy (XAS) have shown that at ambient temperatures, Mn(II) exists primarily in an octahedral coordination state. As temperature and/or salinity increase, a structural shift occurs, and tetrahedral species become more significant, particularly at temperatures above 300°C. researchgate.net In hydrothermal systems, such as deep-sea vents, reducing fluids rich in dissolved Mn(II) are released into the colder, more oxygenated seawater. frankpavia.com This mixing triggers the microbially-mediated oxidation of soluble Mn(II) to form insoluble Mn(III) and Mn(IV) oxides. frankpavia.comdtic.mil These manganese oxides can then be transported over long distances in hydrothermal plumes before eventually settling on the seafloor. frankpavia.com This process is a key part of the global manganese cycle, contributing to the formation of metalliferous sediments. frankpavia.comwikipedia.org
Ecological Interactions and Biogeochemical Processes
Microorganisms are fundamental drivers of the manganese cycle, mediating its oxidation and reduction in various ecosystems. These microbial activities have significant implications for the mobility of manganese and other elements. nih.govresearchgate.net
Bioleaching is a process that uses microorganisms to extract metals from low-grade ores and waste materials. This method is considered a more environmentally friendly alternative to traditional pyrometallurgical and hydrometallurgical techniques. nih.gov Various bacteria and fungi have demonstrated significant potential in solubilizing manganese from its oxides by reducing the insoluble forms (like MnO₂) to the highly soluble Mn(II) state. osti.govoup.com
The mechanisms of bioleaching can be direct, involving enzymatic reduction at the cell surface, or indirect, through the production of metabolites like organic acids that chemically reduce the manganese oxides. tandfonline.com Research has identified several effective microbial strains, including species of Aspergillus, Penicillium, and Acinetobacter. nih.govtandfonline.comnih.gov Studies have reported high manganese extraction efficiencies, often between 70% and 98%. osti.gov The effectiveness of the process is influenced by factors such as pH, temperature, pulp density (the concentration of ore), and the availability of a carbon source for the microorganisms. tandfonline.comnih.gov
Table 3: Research Findings on Manganese Bioleaching
| Microorganism | Ore/Substrate | Leaching Conditions | Recovery/Result | Reference |
|---|---|---|---|---|
| Acinetobacter sp. | Mining waste deposits | pH 6.5, 2% pulp density, 30°C, 20 days | 76% Mn recovery | tandfonline.com |
| Aspergillus sp. | Low-grade Mn ore | pH 6, 2% pulp density, 37°C, 20 days | 79% Mn recovery | nih.gov |
| Mixed anaerobic bacteria | Reagent grade MnO₂ | Anaerobic, room temp, pH ~5, 180 days | 928.58 mg Mn/L dissolved | osti.gov |
| Mixed anaerobic bacteria | High-grade Mn ore | Anaerobic, room temp, pH ~5, 180 days | 864.54 mg Mn/L dissolved | osti.gov |
Role in the Degradation of Organic Contaminants
Manganese(II) chloride serves as a source of manganese(II) ions (Mn²⁺), which play a significant catalytic role in various chemical and environmental processes, particularly in the degradation of persistent organic contaminants. In the field of environmental remediation, Mn(II) ions are utilized as catalysts in Advanced Oxidation Processes (AOPs). These processes are designed to generate highly reactive radical species that can break down complex organic molecules into simpler, less toxic substances, and ultimately mineralize them into carbon dioxide and water. acs.org The catalytic activity of Mn(II) is primarily based on its ability to cycle between different oxidation states (e.g., Mn(II), Mn(III), Mn(IV), and Mn(V)), which facilitates the decomposition of oxidants like hydrogen peroxide and peroxymonosulfate (B1194676) to produce these powerful radicals. cjcatal.comnih.gov
Catalysis in Advanced Oxidation Processes (AOPs)
Manganese(II) chloride is a key reagent in several AOP systems for wastewater treatment. ceramic-glazes.com Its effectiveness stems from the ability of the Mn(II) ion to activate various oxidants, leading to the efficient degradation of a wide range of organic pollutants.
Mn(II)-Catalyzed Hydrogen Peroxide System
One notable application is the use of Mn(II) ions in conjunction with hydrogen peroxide (H₂O₂) in a sodium bicarbonate (NaHCO₃) solution. cjcatal.com This system has proven effective for the oxidative degradation of various organic dyes, which are common industrial pollutants. The reaction mechanism is believed to involve the formation of a high-valent manganese-oxo species, specifically Mn(IV)=O, which acts as the primary active species responsible for breaking down the organic molecules. cjcatal.com
Research has demonstrated significant degradation and mineralization of pollutants using this method. For instance, the complete decoloration of methylene (B1212753) blue was achieved within 180 minutes under specific concentrations of sodium bicarbonate, manganese(II) chloride, and hydrogen peroxide. cjcatal.com The system's efficacy extends to other challenging organic compounds as well. cjcatal.comresearchgate.net
Table 1: Degradation Efficiency of Organic Dyes using the Mn²⁺/HCO₃⁻ + H₂O₂ System
| Pollutant | Time for Complete Decoloration (min) | Chemical Oxygen Demand (COD) Removal (%) | Carbon Mineralization (TOC Removal, %) |
|---|---|---|---|
| Methylene Blue | 180 | 44.0 | 13.8 |
| Methyl Orange | Data not specified | Data not specified | Data not specified |
This interactive table summarizes the degradation efficiency for Methylene Blue under specific experimental conditions (25 mmol/L NaHCO₃, 0.1 mmol/L MnCl₂, 100 mmol/L H₂O₂ at 25°C). The system also shows high capability for degrading Methyl Orange and Rhodamine B. cjcatal.com
Mn(II)/Peroxymonosulfate (PMS) System
Another effective AOP involves the activation of peroxymonosulfate (PMS) by Mn(II) ions. While Mn(II) alone is not a strong activator of PMS, its catalytic activity can be dramatically enhanced by the presence of certain organic ligands, such as pyridine-based compounds like phenanthroline. nih.gov The ligand complexes with the manganese ion, facilitating a two-electron transfer reaction with PMS. This process generates a highly oxidative intermediate manganese species, identified as Mn(V), which is the dominant oxidant for degrading contaminants. nih.gov
This ligand-assisted system has been successfully used to degrade pollutants like the antibiotic sulfamethoxazole (B1682508) (SMX). nih.gov The degradation pathway in this system is primarily through oxygen transfer oxidation, demonstrating a different mechanism from AOPs that rely on sulfate (B86663) or hydroxyl radicals. nih.gov This highlights the versatility of manganese catalysis in targeting specific types of organic pollutants.
Table 2: Components and Findings of the Ligand-Assisted Mn(II)/PMS System
| Component | Role | Key Findings | Target Pollutant Example |
|---|---|---|---|
| Manganese(II) | Catalyst | Activity is significantly enhanced by ligands. | Sulfamethoxazole (SMX) |
| Peroxymonosulfate (PMS) | Oxidant | Activated by complexed Mn(III) to form Mn(V). |
This interactive table outlines the roles of the key components in the efficient degradation of aqueous organic contaminants. The primary oxidizing species was identified as a high-valent Mn(V) species. nih.gov
Mn(II)/Sulfite System
Computational and Theoretical Chemical Investigations of Manganese 2+ ;chloride Systems
Molecular Modeling and Electronic Structure Calculations
Molecular modeling and electronic structure calculations are fundamental to predicting the behavior of manganese(II) chloride complexes. These computational techniques are used to determine stable geometric arrangements and to understand the electronic transitions that govern spectroscopic properties.
Geometry optimization calculations are employed to find the most stable three-dimensional arrangement of atoms in a manganese(II) chloride complex, corresponding to a minimum on the potential energy surface. These calculations have shown that Mn(II) can adopt various coordination geometries, primarily distorted octahedral and tetrahedral, depending on the ligands involved.
In many cases, computational modeling of octahedral Mn(II) complexes has shown that achieving convergence in geometry optimization can be challenging with certain methods like Density Functional Theory (DFT). mdpi.comsemanticscholar.org However, for calculations that do converge, the resulting geometries are often in good agreement with experimental data, showing nearly perfect octahedral structures. mdpi.comsemanticscholar.org For instance, in complexes with inorganic ligands, the starting geometry for optimization is typically a regular octahedron with Mn-ligand distances set around 2.2 Å, which is a representative mean ionic radius for manganese complexes. mdpi.comsemanticscholar.orgresearchgate.net
Experimental data from single-crystal X-ray diffraction, which provides a benchmark for theoretical models, reveals detailed bond lengths and angles. In pseudo-octahedral environments, Mn-Cl bond lengths can vary depending on whether the chloride is terminal or bridging. Terminal Mn-Cl bonds are typically shorter than bridging ones. nih.gov The presence of bulky ligands can restrict the coordination number of Mn(II) to six, favoring a distorted octahedral geometry. nih.gov
A summary of representative bond lengths from both experimental and theoretical studies is presented below.
| Complex Type | Coordination Geometry | Bond Type | Bond Length (Å) | Method |
|---|---|---|---|---|
| [MnCl2(PNO)(H2O)]n | Pseudo-octahedral | Mn-Cl (terminal) | 2.479 | Experimental (XRD) nih.gov |
| [MnCl2(PNO)(H2O)]n | Pseudo-octahedral | Mn-Cl (bridging) | 2.524 - 2.532 | Experimental (XRD) nih.gov |
| [MnCl2(3MePNO)(H2O)2]2 | Pseudo-octahedral | Mn-Cl | 2.460 - 2.490 | Experimental (XRD) nih.gov |
| MnIV2O2Cl | - | Mn-Cl | 2.21 | Theoretical (EXAFS fit) nih.gov |
| MnIV3O4Cl | - | Mn-Cl | 2.30 | Theoretical (EXAFS fit) nih.gov |
Ab initio (from first principles) simulations are crucial for interpreting experimental spectra, such as those from X-ray Absorption Near-Edge Structure (XANES) spectroscopy. These calculations can predict the features of a XANES spectrum for a given molecular structure and electronic configuration. For manganese(II) chloride systems, these simulations help to determine the local coordination environment and oxidation state of the manganese atom.
Techniques like Density Functional Theory (DFT) and ab initio multiple scattering theory (using codes like FEFF and FDMNES) are employed to simulate the Mn K-edge XANES spectra. researchgate.netacs.orgacs.org The pre-edge features in these spectra are particularly sensitive to the symmetry of the Mn site. aps.org Key findings from these simulations include:
Coordination Symmetry: Ab initio calculations predict distinct pre-edge features for different coordination geometries. Tetrahedral (Td) symmetry, which lacks a center of inversion, leads to a more intense pre-edge feature compared to the weaker feature associated with centrosymmetric octahedral (Oh) symmetry. researchgate.netaps.org
Oxidation State: The energy of the absorption edge is sensitive to the oxidation state of the manganese atom, providing a way to confirm the Mn(II) state. acs.orgacs.org
Structural Interpretation: By comparing simulated spectra of proposed structural models with experimental data, researchers can validate the coordination number and geometry of Mn(II) species in solution or solid state. This approach was used to show that in hydrothermal fluids, Mn(II) transitions from octahedral to tetrahedral coordination with increasing temperature and chloride concentration. researchgate.net
Thermodynamic Modeling of Manganese Speciation
Thermodynamic modeling is a computational approach used to predict the distribution of different chemical species (speciation) in a system under equilibrium conditions. For manganese(II) in the presence of chloride ions, these models calculate the relative concentrations of various aquated and chloro-complexes as a function of temperature, pressure, and chloride concentration.
These models are often developed in conjunction with experimental techniques like in-situ X-ray Absorption Spectroscopy (XAS), which can identify the dominant species under specific conditions. researchgate.net The combination of XAS data with ab initio XANES simulations allows for the identification of specific complexes, such as [Mn(H₂O)₆]²⁺, [MnCl(H₂O)₅]⁺, [MnCl₂(H₂O)₂], and [MnCl₃(H₂O)]⁻. researchgate.net
Studies have shown that temperature and chloride concentration are the primary factors controlling Mn(II) speciation:
At ambient temperatures, octahedral aquo-ions like [Mn(H₂O)₆]²⁺ are the predominant species across a wide range of chloride concentrations. researchgate.net
As temperature and/or chloride concentration increases, a progressive replacement of water ligands by chloride ions occurs, leading to a shift from octahedral to tetrahedral geometries. Tetrahedral species like [MnCl₂(H₂O)₂] and [MnCl₃(H₂O)]⁻ become significant above 300 °C. researchgate.net
Thermodynamic models use these findings to calculate stability constants and standard free energy for the formation of these complexes, providing a comprehensive picture of manganese behavior in chloride-containing fluids. researchgate.netonetunnel.orgsemanticscholar.org
| Condition | Dominant Geometry | Predominant Species | Source |
|---|---|---|---|
| Ambient Temperature, Low-High Salinity | Octahedral | [Mn(H₂O)₆]²⁺ | researchgate.net |
| > 300 °C, Low Salinity | Tetrahedral | MnCl₂(H₂O)₂(aq) | researchgate.net |
| > 400 °C, High Salinity | Tetrahedral | MnCl₃(H₂O)⁻ | researchgate.net |
Theoretical Understanding of Optical and Magnetic Properties in Manganese(II) Compounds
Theoretical methods are essential for explaining the origin of the unique optical and magnetic properties of manganese(II) compounds. These properties are a direct consequence of the d⁵ electronic configuration of the Mn²⁺ ion.
Optical Properties: The colors and luminescence of transition metal complexes are explained by ligand field theory (LFT), an application of molecular orbital theory. libretexts.orgwikipedia.org The electrostatic field created by the chloride and other ligands splits the five degenerate d-orbitals of the Mn²⁺ ion into different energy levels. The magnitude of this splitting (Δ) depends on the coordination geometry. libretexts.org
Octahedral (Oh) field: The d-orbitals split into a lower-energy t₂g set and a higher-energy eg set.
Tetrahedral (Td) field: The splitting pattern is inverted, with a lower-energy e set and a higher-energy t₂ set.
For high-spin Mn(II) (a d⁵ system), all electronic transitions between d-orbitals are spin-forbidden, which generally results in pale colors. However, the coordination environment strongly influences luminescence, with different geometries producing different emission colors. Theoretical models connect the calculated geometry to these observed optical properties.
Magnetic Properties: The magnetic behavior of manganese(II) complexes is determined by the five unpaired electrons in its high-spin d⁵ configuration (S = 5/2). rsc.org Computational methods, particularly DFT, are used to investigate and quantify the magnetic interactions within these systems. unimi.itrsc.org
Theoretical calculations can predict:
Magnetic Ground State: DFT calculations can determine whether the magnetic interactions between manganese centers or between manganese and other paramagnetic species are ferromagnetic (spins align) or antiferromagnetic (spins oppose). rsc.orgresearchgate.net
Exchange Coupling Constants (J): The strength of the magnetic interaction between two spin centers can be calculated. A negative J value typically indicates antiferromagnetic coupling, as has been predicted for various manganese complexes. unimi.itdntb.gov.ua
Zero-Field Splitting (D): This parameter describes the small energy difference between the spin sublevels in the absence of an external magnetic field and is a measure of magnetic anisotropy. rsc.org DFT and more advanced methods like CASSCF/NEVPT2 are used to calculate this value, which is crucial for understanding the behavior of molecular magnets. rsc.org
These theoretical investigations are vital for designing new manganese-based materials with specific magnetic properties for applications in areas such as molecular magnetism and spintronics. unimi.itrsc.org
Q & A
Basic: What are the established methods for synthesizing anhydrous manganese(II) chloride, and how can purity be verified?
Methodological Answer:
Anhydrous MnCl₂ is typically synthesized via two routes:
- Direct reaction: Manganese metal or manganese(II) carbonate is treated with concentrated hydrochloric acid under controlled conditions to avoid oxidation. Excess acid is removed by evaporation .
- Redox method: Heating manganese(IV) oxide (MnO₂) with concentrated HCl produces MnCl₂, though this requires careful temperature control to prevent side reactions .
Purity Verification:
- X-ray diffraction (XRD): Confirms crystal structure (CdCl₂-type lattice) and phase purity .
- Thermogravimetric analysis (TGA): Detects residual water or hydrated forms by monitoring mass loss during heating .
- Atomic absorption spectroscopy (AAS): Quantifies Mn²⁺ concentration and detects impurities like Fe³⁺ or Co²⁺ .
Basic: How can the coordination geometry and magnetic properties of MnCl₂ be characterized for research applications?
Methodological Answer:
- Coordination geometry: The octahedral trans-configuration of Mn(H₂O)₄Cl₂ in the tetrahydrate form is confirmed via single-crystal XRD. Anhydrous MnCl₂ adopts a layered CdCl₂ structure, which can be visualized using ball-and-stick models .
- Magnetic susceptibility: MnCl₂ exhibits paramagnetism due to Mn²⁺’s five unpaired d-electrons. A SQUID magnetometer measures magnetic susceptibility (χ = +14,350·10⁻⁶ cm³/mol), confirming its utility in MRI contrast studies .
Advanced: How can solvent extraction parameters (pH, organic phase ratio) be optimized to maximize Mn²⁺ recovery from complex matrices like lithium-ion battery leachates?
Methodological Answer:
A central composite design (CCD) is recommended:
- Variables: pH (1–4), organic-to-aqueous (O:A) ratio (1:1–4:1), and extractant concentration (e.g., D2EHPA).
- Response optimization: Experimental data (e.g., 97% Mn recovery at pH 1, O:A = 1:1, 50% D2EHPA) reveal nonlinear interactions. Statistical tools like ANOVA identify significant factors, while response surface models predict optimal conditions .
- Validation: Triplicate runs under predicted conditions ensure reproducibility .
Advanced: How should researchers resolve contradictions in extraction efficiency data (e.g., Mn recovery varying from 20% to 97% under similar conditions)?
Methodological Answer:
- Factor interaction analysis: Use multivariate regression to assess confounding variables (e.g., competing ions like Co²⁺, which reduce Mn selectivity at higher pH) .
- Error quantification: Calculate confidence intervals for each run (e.g., ±5% for Mn extraction at pH 2.5) and identify outliers via Grubbs’ test .
- Mechanistic studies: X-ray absorption spectroscopy (XAS) can probe Mn²⁺-extractant complexation stability under varying pH .
Advanced: What protocols ensure MnCl₂’s stability in biochemical assays, particularly when studying enzyme kinetics?
Methodological Answer:
- Solution preparation: Use deoxygenated buffers (e.g., Tris-HCl, pH 7.0) to prevent Mn²⁺ oxidation to Mn³⁺. Chelators like EDTA are avoided to preserve ion availability .
- Activity assays: In β-mannanase studies, pre-incubate MnCl₂ (1 mM) with the enzyme at 60°C for 30 minutes. Measure residual activity via DNS reagent; Mn²⁺ typically enhances thermostability by 15–20% compared to controls .
- Control experiments: Include metal-free buffers and competing ions (e.g., Zn²⁺) to isolate Mn²⁺-specific effects .
Advanced: How does MnCl₂’s redox behavior influence its application in electrochemical studies, such as battery electrolytes?
Methodological Answer:
- Cyclic voltammetry (CV): Scan MnCl₂ in aqueous electrolytes (e.g., 1 M KCl) between −1.0 V and +1.5 V vs. Ag/AgCl. Peaks at −0.3 V (Mn²⁺ → Mn) and +0.8 V (Mn²⁺ → Mn³⁺) reveal redox activity. Hysteresis indicates irreversible Mn³⁺ formation, necessitating oxygen-free environments for stable cycling .
- Conductivity measurements: Use electrochemical impedance spectroscopy (EIS) to correlate MnCl₂ concentration (e.g., 0.1–1.0 M) with ionic conductivity. Optimal performance (~120 mS/cm) occurs at 0.5 M, balancing ion mobility and viscosity .
Advanced: What strategies mitigate MnCl₂ oxidation during long-term storage or high-temperature reactions?
Methodological Answer:
- Storage: Keep anhydrous MnCl₂ in sealed, argon-filled containers with desiccants (e.g., silica gel). Hydrated forms (e.g., tetrahydrate) are more stable but require refrigeration to prevent deliquescence .
- Inert atmospheres: Conduct reactions under nitrogen or argon. For example, synthesis of manganocene (Mn(C₅H₅)₂) from MnCl₂ and NaC₅H₅ in THF requires strict oxygen exclusion .
- Stabilizers: Add reducing agents (e.g., ascorbic acid) to aqueous MnCl₂ solutions to maintain Mn²⁺ oxidation state .
Advanced: How can MnCl₂’s role as a Lewis acid catalyst be optimized in organic transformations (e.g., Friedel-Crafts alkylation)?
Methodological Answer:
- Substrate screening: Test MnCl₂’s efficacy in polar aprotic solvents (e.g., DMF) versus non-polar media (e.g., toluene). Higher yields (>80%) are typically achieved in DMF due to enhanced Mn²⁺ solubility .
- Kinetic studies: Monitor reaction progress via GC-MS or in situ IR. For example, MnCl₂ accelerates benzoylation of aromatics, with rate constants (k) doubling compared to FeCl₃ .
- Catalyst recycling: Recover MnCl₂ via aqueous extraction and reuse for 3–5 cycles, noting activity drops >20% indicate Mn³⁺ contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
